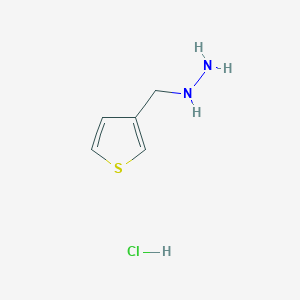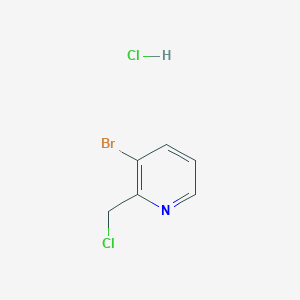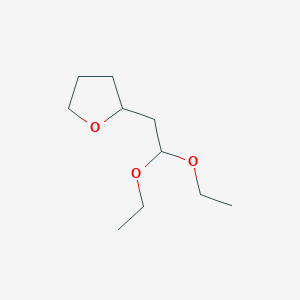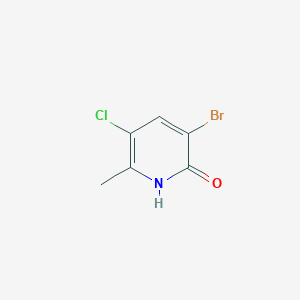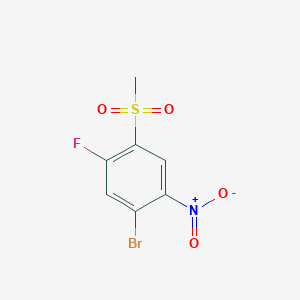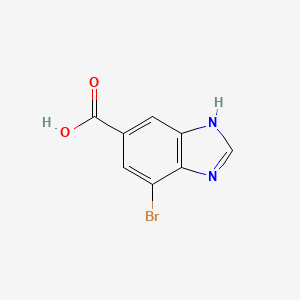![molecular formula C9H16ClN3O B1379661 N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride CAS No. 1609395-47-2](/img/structure/B1379661.png)
N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride
Vue d'ensemble
Description
“N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride” is a chemical compound with the CAS Number: 1257850-59-1 . It has a molecular weight of 203.67 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C8H13N3O.ClH/c1-2-9-5-7-10-8 (12-11-7)6-3-4-6;/h6,9H,2-5H2,1H3;1H . This indicates that the compound consists of a cyclobutyl group attached to a 1,2,4-oxadiazol-3-yl group, which is further attached to a methyl group and an ethanamine group. The compound forms a hydrochloride salt .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 203.67 .Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis Methods : Research has detailed the synthesis of related 1,2,4-oxadiazole compounds. For instance, Latthe et al. (2007) developed a simple and efficient synthesis for N,N′‐bis 1H‐pyrrol‐1‐yl‐1‐[2‐(2‐aryl‐5‐methyl‐3‐oxo‐2,4‐dihydro‐3H‐1,2,4‐triazol‐4‐yl)ethyl]‐1H‐1,2,3‐triazole‐4,5‐dicarboxamides, showcasing the potential for synthesizing complex molecules in this category (Latthe, Sunagar, & Badami, 2007).
Ring-fission and C-C Bond Cleavage : Jäger et al. (2002) investigated the reaction of related compounds, which involved ring fission of the oxadiazole system, highlighting the chemical reactivity and potential transformations of such structures (Jäger, Laggner, Mereiter, & Holzer, 2002).
Medical and Biological Applications
Antitumor Activity : Maftei et al. (2016) described the design, structural characterization, and potential medical application of novel 1,2,4-oxadiazole derivatives, which included assessing in vitro anti-cancer activity, demonstrating the therapeutic potential of such compounds (Maftei, Fodor, Jones, Daniliuc, Franz, Kelter, Fiebig, Tamm, & Neda, 2016).
Antimicrobial and Anticonvulsant Activities : Studies like that of Fuloria et al. (2009) have synthesized oxadiazoles and evaluated them for anti-bacterial and anti-fungal activity, indicating the potential of these compounds in antimicrobial applications (Fuloria, Singh, Shaharyar, & Ali, 2009). Additionally, Rajak et al. (2010) designed and synthesized oxadiazole derivatives based on a pharmacophoric model for anticonvulsant activity, further demonstrating the diverse biological applications of these compounds (Rajak, Deshmukh, Veerasamy, Sharma, Mishra, & Kharya, 2010).
Propriétés
IUPAC Name |
N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-2-10-6-8-11-9(13-12-8)7-4-3-5-7;/h7,10H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHBMZICKLQGPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NOC(=N1)C2CCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



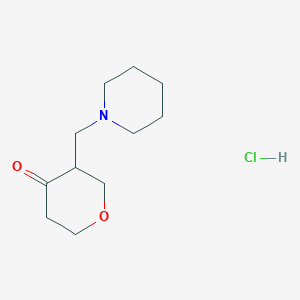
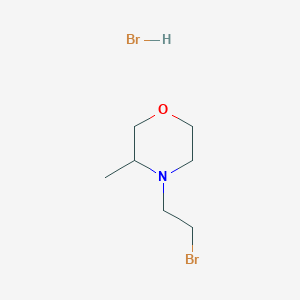
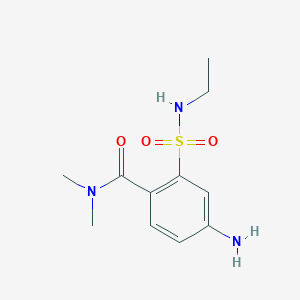
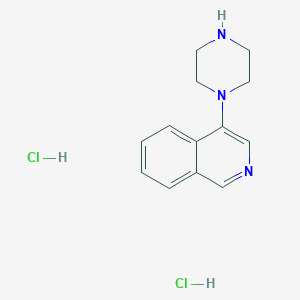
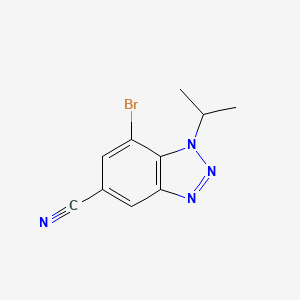
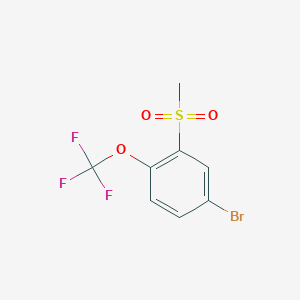
![Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride](/img/structure/B1379592.png)
![[4-(Prop-2-yne-1-sulfonyl)phenyl]methanol](/img/structure/B1379593.png)
